15-Keto-17-phenyl trinor Prostaglandin F2alpha
Overview
Description
15-keto-17-phenyl trinor Prostaglandin F2.alpha. is a keto derivative of an F-series prostaglandin and a metabolite of 17-phenyl trinor Prostaglandin F2.alpha. ethyl amide
Mechanism of Action
Target of Action
The primary target of 15-Keto-17-phenyl trinor Prostaglandin F2alpha is the prostaglandin F receptor (FP receptor) . This receptor is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in mediating the physiological effects of prostaglandins .
Mode of Action
This compound acts as an agonist of the FP receptor . Upon binding to the FP receptor, it triggers a series of intracellular events, including the mobilization of calcium in cells expressing the human receptors . This interaction results in various physiological changes, depending on the specific cell type and tissue context .
Biochemical Pathways
The compound is involved in the prostaglandin biosynthesis pathway . It is a metabolite of the prostaglandin FP receptor agonist 17-phenyl trinor PGF2α ethyl amide . It is formed from 17-phenyl trinor PGF2α ethyl amide by 15-prostaglandin dehydrogenase (15-PGDH) and amidases via a 15-keto-17-phenyl trinor PGF2α ethyl amide intermediate .
Pharmacokinetics
It is known that the compound is a potential metabolite of 17-phenyl trinor pgf2α ethyl amide when administered to animals .
Result of Action
The compound’s action results in a decrease in intraocular pressure . Although less potent than the parent compound, it can produce a small but measurable decrease (1 mm Hg) in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 μg/eye . It also acts as a miotic in the normal cat eye, causing an 8 mm reduction in pupillary diameter at 5 μg/eye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-keto-17-phenyl trinor Prostaglandin F2.alpha. involves the oxidation of the C-15 hydroxyl group and the hydrolysis of the amide group of 17-phenyl trinor Prostaglandin F2.alpha. ethyl amide . The reaction conditions typically include the use of oxidizing agents and hydrolyzing agents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of 15-keto-17-phenyl trinor Prostaglandin F2.alpha. follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
15-keto-17-phenyl trinor Prostaglandin F2.alpha. undergoes various chemical reactions, including:
Oxidation: The primary reaction involves the oxidation of the C-15 hydroxyl group.
Hydrolysis: The amide group undergoes hydrolysis to form the keto derivative.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolyzing Agents: Hydrochloric acid and sodium hydroxide are commonly used for hydrolysis.
Major Products Formed
The major product formed from these reactions is 15-keto-17-phenyl trinor Prostaglandin F2.alpha., which is a stable keto derivative .
Scientific Research Applications
15-keto-17-phenyl trinor Prostaglandin F2.alpha. has several scientific research applications:
Comparison with Similar Compounds
15-keto-17-phenyl trinor Prostaglandin F2.alpha. is compared with other similar compounds, such as:
17-phenyl trinor Prostaglandin F2.alpha. ethyl amide: A precursor to 15-keto-17-phenyl trinor Prostaglandin F2.alpha.
15-keto Latanoprost: Another F-series prostaglandin analog with miotic effects.
Bimatoprost: An F-series prostaglandin analog used as an ocular hypotensive drug.
The uniqueness of 15-keto-17-phenyl trinor Prostaglandin F2.alpha. lies in its specific metabolic pathway and its potential as a minor impurity in commercial preparations .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYLKRDELKWGI-RKJYIPPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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